Tert-butyl 2-(ethylamino)-5-methylbenzoate
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Overview
Description
Tert-butyl 2-(ethylamino)-5-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, an ethylamino group, and a methyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(ethylamino)-5-methylbenzoate typically involves the esterification of 2-(ethylamino)-5-methylbenzoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or alkoxylated derivatives.
Scientific Research Applications
Tert-butyl 2-(ethylamino)-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(ethylamino)-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds with active site residues, while the tert-butyl group provides steric hindrance, influencing the binding affinity and specificity. The compound may also participate in redox reactions, altering the redox state of the target molecules and modulating their activity.
Comparison with Similar Compounds
- Tert-butyl 2-(methylamino)-5-methylbenzoate
- Tert-butyl 2-(propylamino)-5-methylbenzoate
- Tert-butyl 2-(butylamino)-5-methylbenzoate
Comparison: Tert-butyl 2-(ethylamino)-5-methylbenzoate is unique due to the presence of the ethylamino group, which provides a balance between steric hindrance and electronic effects. Compared to its methyl and propyl analogs, the ethyl derivative offers a distinct combination of reactivity and stability, making it suitable for specific applications in organic synthesis and drug development.
Properties
IUPAC Name |
tert-butyl 2-(ethylamino)-5-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-6-15-12-8-7-10(2)9-11(12)13(16)17-14(3,4)5/h7-9,15H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTUZXLODPVUJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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